3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine
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Overview
Description
3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine (3-FOP) is a heterocyclic compound that has gained increasing attention in recent years due to its potential applications in both scientific research and in the development of new drugs. 3-FOP is composed of a pyridine ring with a fluorophenyl substituent and a piperidinyl methyl group, and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer and anti-microbial properties. 3-FOP has also been investigated for its potential use in the treatment of a variety of diseases, such as Alzheimer’s, Parkinson’s, and Huntington’s.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
Similar compounds have been shown to replace the action of certain neurotransmitters in the brain and spinal cord .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
Compounds with similar structures are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Advantages and Limitations for Lab Experiments
The use of 3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine in laboratory experiments offers several advantages, including its ability to modulate the activity of various enzymes and receptors, as well as its anti-inflammatory, anti-cancer and anti-microbial properties. However, there are also some limitations to using this compound in laboratory experiments, including the fact that it is a relatively new compound and its mechanism of action is not yet fully understood. In addition, this compound is not available commercially and must be synthesized in the laboratory.
Future Directions
The potential applications of 3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine in the treatment of a variety of diseases, such as Alzheimer’s, Parkinson’s, and Huntington’s, are currently being investigated. In addition, further research into the mechanism of action of this compound and its potential applications in other areas, such as in the development of new drugs, is needed. Finally, further research into the synthesis of this compound and its potential use as a tool for scientific research is also needed.
Synthesis Methods
3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine can be synthesized through a variety of methods, including the reaction of 4-fluorophenyl-1,3,4-oxadiazol-2-yl chloride with 4-methylpiperidine in the presence of triethylamine, followed by a palladium-catalyzed reaction with pyridine. Other methods of synthesis include the reaction of 4-fluorophenyl-1,3,4-oxadiazol-2-yl chloride with 4-methylpiperidine in the presence of sodium hydride, followed by a palladium-catalyzed reaction with pyridine.
Scientific Research Applications
3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine has recently been investigated as a potential tool for scientific research, due to its ability to modulate the activity of various enzymes and receptors. In particular, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory compounds, and has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been found to modulate the activity of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as fluorinated pyrazoles, have been shown to interact with various enzymes and proteins .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors .
properties
IUPAC Name |
2-(4-fluorophenyl)-5-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-17-5-3-15(4-6-17)18-22-23-19(25-18)16-7-10-24(11-8-16)13-14-2-1-9-21-12-14/h1-6,9,12,16H,7-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFHLOIGPDYKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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